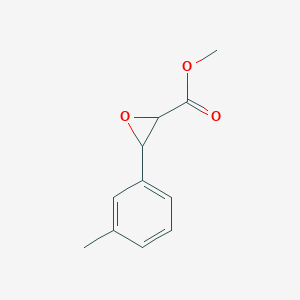

Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate

Descripción general

Descripción

Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate is an oxirane (epoxide) derivative featuring a methyl-substituted phenyl ring at the 3-position and a methyl ester group at the 2-position of the epoxide ring. Oxiranes are reactive intermediates in organic synthesis, often utilized in ring-opening reactions, polymer chemistry, and pharmaceutical applications due to their strained three-membered ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate typically involves the reaction of 3-methylphenylacetic acid with an epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled temperature conditions . The reaction proceeds through the formation of an epoxide intermediate, which is then esterified to yield the final product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale epoxidation and esterification processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed:

Diols: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Esters: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its oxirane (epoxide) structure allows it to undergo various chemical reactions, making it valuable in developing pharmaceuticals and fine chemicals. The compound can be synthesized through the reaction of 3-methylphenylacetic acid with epoxidizing agents like peracids under controlled conditions.

Reactivity and Functionalization

The strained oxirane ring of this compound is highly reactive, allowing for:

- Nucleophilic Substitution : The oxirane ring can be opened by nucleophiles, leading to various substituted products.

- Oxidation and Reduction : The compound can be oxidized to form diols or reduced to alcohols, which are essential transformations in organic synthesis.

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with various biomolecules. It may act as an enzyme inhibitor in metabolic pathways, particularly those related to glucose metabolism, suggesting potential applications in diabetes management.

Industrial Applications

Polymer and Resin Production

In industrial settings, this compound is utilized in producing polymers and resins. Its unique chemical structure allows it to enhance the properties of materials used in coatings, adhesives, and other specialty products .

Case Studies

- Anticancer Research : A study investigated the effects of oxiranecarboxylic acid derivatives on cancer cell lines. Results indicated that methyl derivatives significantly inhibited cell proliferation, suggesting a pathway for developing new anticancer therapies.

- Antimicrobial Testing : In a preliminary study, this compound was tested against common bacterial strains. The results showed promising antimicrobial activity, warranting further investigation into its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate involves its reactivity due to the strained oxirane ring. This ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The ester group can undergo hydrolysis or transesterification, depending on the conditions and reagents used . These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates, making it a valuable tool in synthetic chemistry .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylate (CAS 96125-49-4)

- Structure : Methoxy group at the para position of the phenyl ring.

- Molecular Formula : C₁₁H₁₂O₄; Molecular Weight : 208.21 g/mol.

- The para-substitution may lead to distinct crystallographic packing patterns due to altered hydrogen-bonding interactions .

Ethyl 3-(3-Chlorophenyl)-3-methyloxirane-2-carboxylate (CAS 1504091-47-7)

- Structure : Chlorine atom at the meta position and an ethyl ester group.

- Molecular Formula : C₁₂H₁₃ClO₃; Molar Mass : 240.68 g/mol.

- Key Differences : The electronegative chlorine atom increases molecular polarity and may enhance reactivity in nucleophilic ring-opening reactions. The ethyl ester group confers higher lipophilicity compared to the methyl ester .

Methyl 3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate (CAS 96619-86-2)

- Structure : Alkenyl (4-methylpent-3-enyl) substituent at the 3-position.

- Molecular Formula : C₁₁H₁₈O₃; Molecular Weight : 186.2 g/mol.

- The reduced oxygen content lowers polarity, impacting solubility .

Crystallographic and Structural Insights

- Crystallography Tools : SHELX and ORTEP-3 are widely used for structure determination. For example, Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate’s crystal structure likely involves C–H···O hydrogen bonds, influencing lattice stability .

- Graph Set Analysis : Hydrogen-bonding patterns in analogs like Methyl 3-methylanthranilate (CAS 244-847-6) reveal R₂²(8) motifs, suggesting similar intermolecular interactions in methyl-substituted oxiranes .

Data Tables

Table 1: Key Properties of Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | Not Provided | C₁₁H₁₂O₃ (est.) | ~192.21 (est.) | 3-Methylphenyl, methyl ester | High ring-opening potential due to strain |

| Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylate | 96125-49-4 | C₁₁H₁₂O₄ | 208.21 | 4-Methoxyphenyl | Enhanced solubility, resonance-stabilized |

| Ethyl 3-(3-Chlorophenyl)-3-methyloxirane-2-carboxylate | 1504091-47-7 | C₁₂H₁₃ClO₃ | 240.68 | 3-Chlorophenyl, ethyl ester | Electrophilic reactivity, lipophilic |

| Methyl 3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate | 96619-86-2 | C₁₁H₁₈O₃ | 186.2 | Alkenyl substituent | Functionalizable alkenyl group |

Actividad Biológica

Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate, also known as an epoxide derivative, has attracted attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article consolidates findings from diverse sources regarding its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an oxirane (epoxide) ring bonded to a carboxylate group and a methyl-substituted phenyl group. The structural formula is represented as follows:

This compound exhibits high reactivity due to the strained three-membered ring structure of the oxirane, which is known to undergo various chemical reactions including ring-opening and nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Interaction : The epoxide ring can act as a substrate for enzymes such as lipases, facilitating hydrolytic reactions that lead to the formation of optically active products.

- Nucleophilic Reactivity : The compound’s epoxide structure allows it to undergo nucleophilic substitution reactions, making it a candidate for drug design aimed at selectively targeting biological pathways .

Antimicrobial Properties

Research indicates that this compound displays significant antimicrobial activity. Studies have shown:

- Inhibition of Bacterial Growth : The compound has been tested against various bacterial strains, demonstrating effective inhibition at certain concentrations. For example, it showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

- Cytotoxicity Assays : In vitro studies using human cancer cell lines such as A549 (lung adenocarcinoma) and A375 (melanoma) revealed that the compound exhibits selective cytotoxicity. The IC50 values for A375 were reported at approximately 5.7 µM, indicating potent activity against this cell line .

- Mechanism of Action in Cancer Cells : The compound appears to interfere with cell proliferation pathways, particularly by suppressing growth factor-induced proliferation in endothelial cells (HUVEC), with IC50 values reported at 1.4 µM for VEGF-induced proliferation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Efficacy : A study published in MDPI evaluated the cytotoxic effects on multiple cancer cell lines, confirming its selective activity against melanoma and lung cancer cells while showing minimal effects on normal cells .

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties where the compound was tested against a panel of pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| Methyl 3-(4-Methylphenyl)oxirane-2-carboxylate | Similar epoxide structure | Antimicrobial and anticancer properties |

| Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylate | Methoxy-substituted aromatic ring | Enhanced lipophilicity; potential drug intermediate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via epoxidation of α,β-unsaturated esters. For example, the Darzens reaction between 3-methylbenzaldehyde derivatives and methyl chloroacetate under basic conditions (e.g., NaOH in ethanol). Reaction optimization involves controlling temperature (0–5°C to minimize side reactions) and stoichiometric ratios of reagents. Semi-empirical quantum-chemical calculations (AM1 method) can predict reaction thermodynamics, identifying exothermic/endothermic steps to guide experimental conditions .

- Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity by HPLC (>95%) .

Q. How is the structure of this compound validated experimentally?

- Techniques :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. SHELXL refines structural parameters (bond lengths, angles) with R-factors < 0.05 . ORTEP-3 visualizes thermal ellipsoids and stereochemistry .

- Spectroscopy : H/C NMR confirms substituent positions (e.g., oxirane protons at δ 3.5–4.2 ppm, ester carbonyl at ~170 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ion ([M+H] at m/z 208.21) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Key Properties :

- Boiling point : ~334°C (predicted via group contribution methods) .

- Density : 1.28 g/cm (experimentally determined by pycnometry) .

- Stability : Hygroscopic; store under inert gas (argon) at –20°C to prevent hydrolysis of the ester group.

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and crystallographic packing of this compound?

- Stereochemical Analysis : The (2R,3S) and (2S,3R) enantiomers exhibit distinct reactivity in ring-opening reactions (e.g., nucleophilic attack at the oxirane ring). Chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers. X-ray crystallography reveals that the (2R,3S) configuration forms tighter crystal lattices via C–H···O interactions, affecting melting points and solubility .

Q. What computational approaches are used to model reaction mechanisms involving this compound?

- Methods :

- DFT Calculations : B3LYP/6-311+G(d,p) level optimizes transition states for epoxidation and ring-opening reactions. Solvent effects (e.g., ethanol) are modeled using the PCM approach .

- Molecular Dynamics (MD) : Simulate aggregation behavior in polar solvents to predict solubility and crystallization pathways .

Q. How can hydrogen-bonding patterns in crystal structures be systematically analyzed?

- Graph Set Analysis : Use the Etter formalism to classify hydrogen bonds (e.g., for dimeric motifs). Software like Mercury identifies primary interactions (e.g., O–H···O ester contacts) and quantifies their geometric parameters (distance: ~2.8 Å, angle: 160–170°) .

Q. What validation protocols ensure the accuracy of crystallographic data for this compound?

- Tools :

Propiedades

IUPAC Name |

methyl 3-(3-methylphenyl)oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-4-3-5-8(6-7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMIFNFJUYTKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C(O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.